

# Technical Guide: Beta-Alanyl-L-Alanine

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## Compound of Interest

Compound Name: *beta-alanyl-L-alanine*

CAS No.: 34322-87-7

Cat. No.: B1582257

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## Part 1: Executive Summary & Molecular Identity

-alanyl-L-alanine (often abbreviated as

-Ala-Ala) is a dipeptide composed of the non-proteinogenic amino acid

-alanine and the proteinogenic amino acid L-alanine. Unlike its renowned analog Carnosine (

-alanyl-L-histidine), which is abundant in mammalian skeletal muscle,

-alanyl-L-alanine is primarily recognized in scientific literature as a pharmacological probe and a structural analogue rather than a major bioactive metabolite.

While direct accumulation of

-alanyl-L-alanine in high concentrations is not characteristic of mammalian tissue, it serves a critical role in membrane transport physiology. It is frequently utilized to characterize proton-coupled oligopeptide transporters (PEPT1 and PEPT2) due to its specific resistance to cytosolic peptidases compared to

-peptide isomers.

## Physicochemical Profile

Property	Specification
IUPAC Name	(2S)-2-[(3-aminopropanoyl)amino]propanoic acid
Molecular Formula	
Molecular Weight	160.17 g/mol
pKa Values	(COOH), ( )
Solubility	Highly soluble in water; insoluble in non-polar organic solvents.[1]
Stability	Resistant to N-terminal hydrolysis by classic aminopeptidases due to the  -amino group.

## Part 2: Natural Sources and Biosynthetic Context[2]

### Endogenous Occurrence

Unlike Carnosine (muscle/brain) or Anserine (avian muscle),

-alanyl-L-alanine is not a major storage peptide in biological systems. Its presence in nature is governed by the promiscuity of specific ligases and the abundance of its precursors.

- Trace Metabolite: It may exist transiently in tissues with high Carnosine Synthase (ATPGD1) activity where L-alanine competes with L-histidine, though the enzyme has a significantly higher affinity for L-histidine ( ) compared to other amino acids.
- Microbial Sources: Certain proteolytic bacteria (e.g., *Lactococcus lactis*) may generate -alanyl dipeptides during the degradation of exogenous carnosine or pantothenic acid precursors, though

-Ala-Ala is rarely the end-product of accumulation.

## Precursor Availability (The "Natural Source" Proxy)

Since

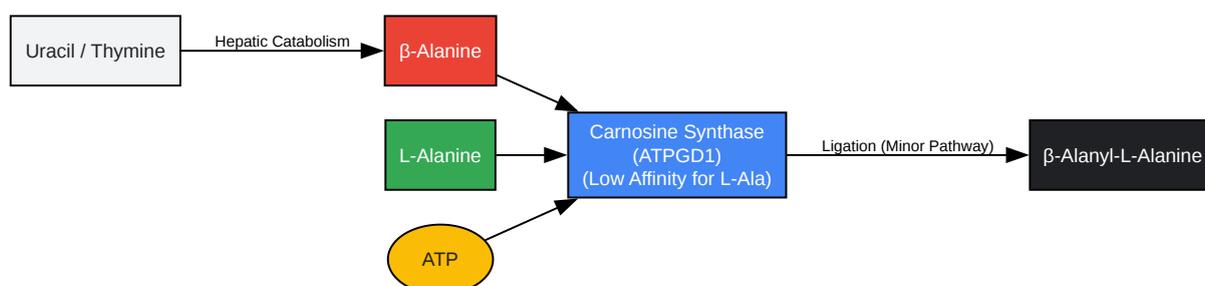
-alanyl-L-alanine is formed via the ligation of its constituent amino acids, its "natural sources" are effectively the sources of its precursors:

- -Alanine Sources:
  - Endogenous: Hepatic catabolism of Uracil and Thymine.
  - Dietary: Meats (poultry, beef, pork) rich in Carnosine and Anserine.[2]
- L-Alanine Sources:
  - Ubiquitous: Found in all protein-rich foods; central to the Glucose-Alanine cycle in mammalian muscle.

## Theoretical Biosynthetic Pathway

The formation of

-alanyl-L-alanine in vivo would follow the ATP-dependent ligation pathway utilized for carnosine synthesis.



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Figure 1: Theoretical biosynthetic pathway. Note that Carnosine Synthase preferentially binds L-Histidine; L-Alanine is a competitive but poor substrate.

## Part 3: Biological Significance & Research Applications

The primary value of

-alanyl-L-alanine lies in drug development and transport physiology.

### Substrate for PEPT1/PEPT2

-alanyl-L-alanine is a high-affinity substrate for the Solute Carrier 15 (SLC15) family, specifically PEPT1 (intestinal) and PEPT2 (renal/neuronal).

- Mechanism: It is cotransported with protons ( ) across the apical membrane.
- Experimental Utility: Because the -peptide bond renders it resistant to rapid hydrolysis by brush-border peptidases (which favor -peptide bonds), it allows researchers to measure intact peptide transport rates more accurately than with hydrolytically unstable substrates like Gly-L-Ala.

### Structural Stability

The

-amino group prevents the formation of the transition state required by many aminopeptidases, conferring a longer half-life in cytosolic extracts compared to

-alanyl-L-alanine. This property makes it a candidate scaffold for prodrug design, where a drug is conjugated to

-alanine to target PEPT transporters for oral absorption.

## Part 4: Analytical Methodology (LC-MS/MS)

To detect trace levels of

-alanyl-L-alanine in biological matrices (plasma, muscle homogenate, or cell culture lysate), a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.

## Protocol: Extraction and Quantification

Reagents:

- Internal Standard (IS):

-Alanyl-L-Alanine-

(or use Carnosine-

as a surrogate if specific IS is unavailable).

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow:

- Sample Preparation:
  - Aliquot  
of biological fluid (plasma/lysate).
  - Add  
of ice-cold Methanol containing Internal Standard (  
).
  - Vortex for 30 seconds to precipitate proteins.
  - Centrifuge at  
for 10 minutes at  
.

- Transfer supernatant to an autosampler vial.
- Chromatographic Separation:
  - Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters BEH Amide,  
  
). Note: HILIC is essential as  
  
-Ala-Ala is too polar for standard C18 retention.
  - Gradient:
    - 0-1 min: 90% B (Isocratic hold)
    - 1-5 min: 90% B  
  
50% B (Linear gradient)
    - 5-7 min: 50% B (Wash)
    - 7.1 min: 90% B (Re-equilibration)
- Mass Spectrometry (MRM Mode):
  - Ionization: ESI Positive Mode (
  - ).
  - Transitions:
    - Precursor Ion:  
  
161.1
    - Quantifier Product:  
  
90.1 (Loss of Alanine moiety, characteristic of  
  
-alanine fragment).

- Qualifier Product:

72.1 (Alanine immonium ion).

## Data Interpretation

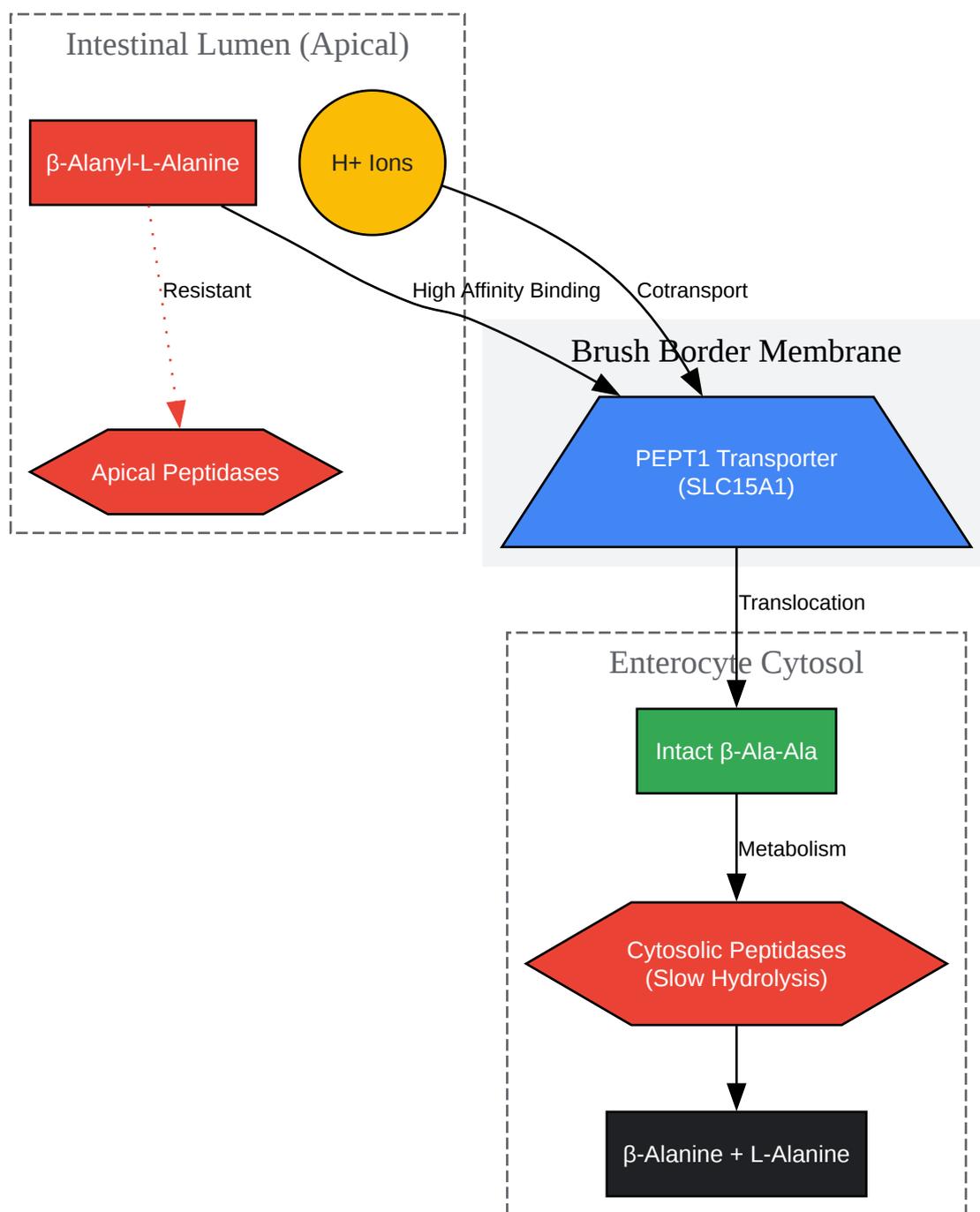
Analyte	Precursor (m/z)	Product (m/z)	Retention Time (min)
-Alanyl-L-Alanine	161.1	90.1	3.2
L-Alanyl-L-Alanine	161.1	44.1	3.8
Carnosine (Ref)	227.1	110.1	4.5

Note: Separation of the isomer L-Alanyl-L-Alanine is critical. The HILIC method separates them based on the basicity difference of the N-terminal amine.

## Part 5: Visualizing the Transport Mechanism

The following diagram illustrates the uptake of

-alanyl-L-alanine by the PEPT1 transporter, highlighting its resistance to brush-border hydrolysis.



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Figure 2: Transport kinetics of

-alanyl-L-alanine. Unlike

-peptides, it resists apical hydrolysis, entering the cell intact via PEPT1.

## References

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## Sources

- [1. 41 Amino acids analysis in serum by LC-MS/MS | Anaquant HCP analysis | Protein characterisation | Protein analysis \[anaquant.com\]](#)
- [2. Beta-Alanine — A Beginner's Guide \[healthline.com\]](#)
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